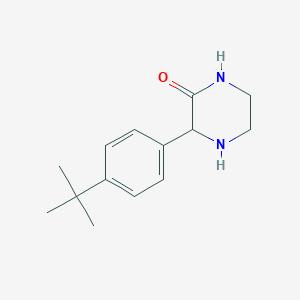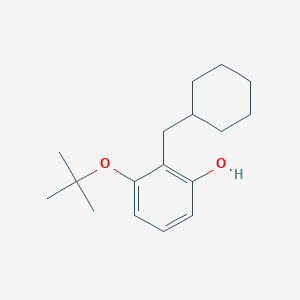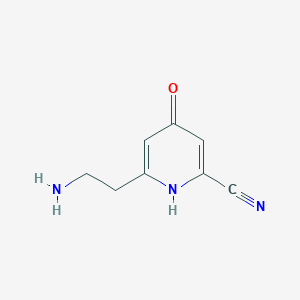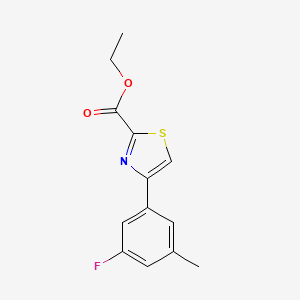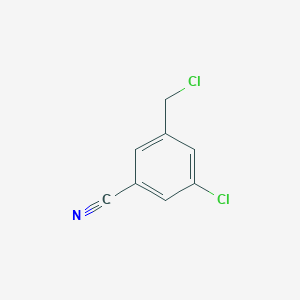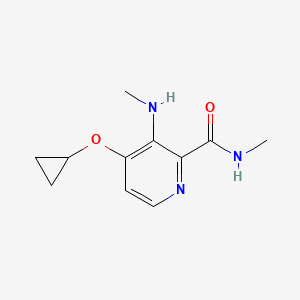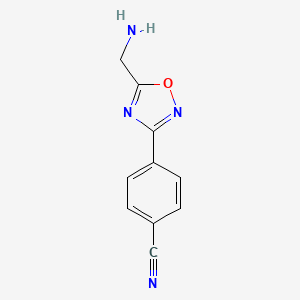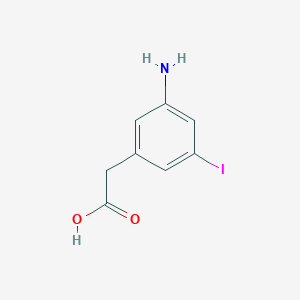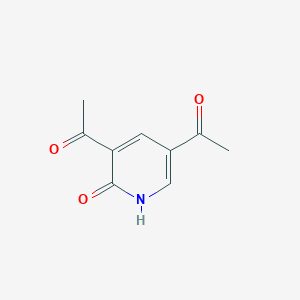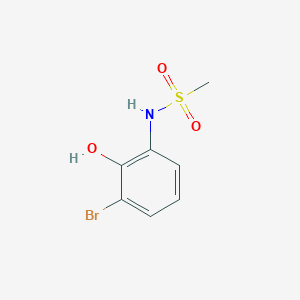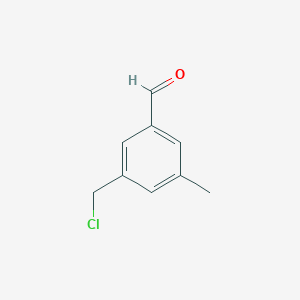
3-(Chloromethyl)-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-5-methylbenzaldehyde: is an organic compound that belongs to the class of aromatic aldehydes It features a benzene ring substituted with a chloromethyl group at the third position and a methyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(Chloromethyl)-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chloromethylation of 5-methylbenzaldehyde. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave irradiation has also been explored to enhance reaction rates and yields. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.
化学反应分析
Types of Reactions:
Oxidation: 3-(Chloromethyl)-5-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 3-(Chloromethyl)-5-methylbenzoic acid.
Reduction: 3-(Chloromethyl)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
3-(Chloromethyl)-5-methylbenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Industry:
In the materials science field, this compound can be used in the production of polymers and resins. Its functional groups allow for cross-linking reactions, enhancing the mechanical properties of the resulting materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-5-methylbenzaldehyde largely depends on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are facilitated by the electron-withdrawing nature of the chlorine atom, which makes the carbon more electrophilic.
相似化合物的比较
3-(Chloromethyl)benzaldehyde: Lacks the methyl group at the fifth position.
5-Methylbenzaldehyde: Lacks the chloromethyl group.
3-(Chloromethyl)-4-methylbenzaldehyde: The methyl group is at the fourth position instead of the fifth.
Uniqueness:
3-(Chloromethyl)-5-methylbenzaldehyde is unique due to the presence of both the chloromethyl and methyl groups on the benzene ring This combination of functional groups provides a distinct reactivity profile, making it a versatile intermediate in organic synthesis
属性
分子式 |
C9H9ClO |
|---|---|
分子量 |
168.62 g/mol |
IUPAC 名称 |
3-(chloromethyl)-5-methylbenzaldehyde |
InChI |
InChI=1S/C9H9ClO/c1-7-2-8(5-10)4-9(3-7)6-11/h2-4,6H,5H2,1H3 |
InChI 键 |
BSQUBHYYCRTJSY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)C=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



